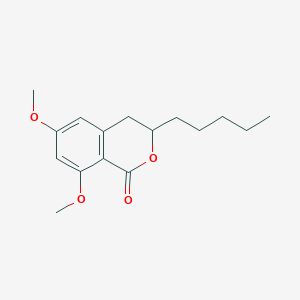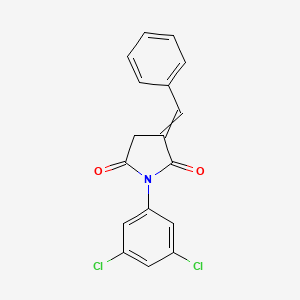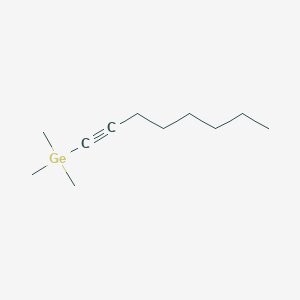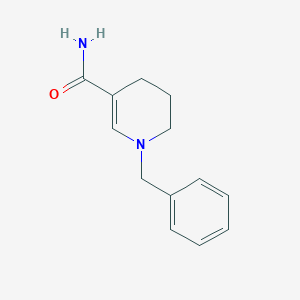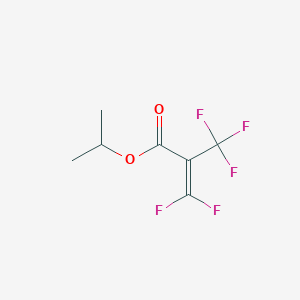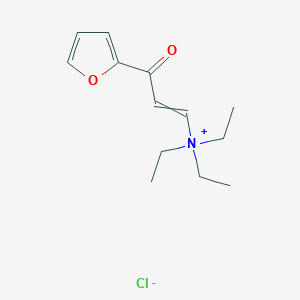
N,N,N-Triethyl-3-(furan-2-yl)-3-oxoprop-1-en-1-aminium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N-Triethyl-3-(furan-2-yl)-3-oxoprop-1-en-1-aminium chloride is a synthetic organic compound that features a furan ring, a conjugated enone system, and a quaternary ammonium group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Triethyl-3-(furan-2-yl)-3-oxoprop-1-en-1-aminium chloride typically involves the following steps:
Formation of the Enone Intermediate: The initial step involves the condensation of furan-2-carbaldehyde with an appropriate ketone under basic conditions to form the enone intermediate.
Quaternization: The enone intermediate is then reacted with triethylamine in the presence of a suitable alkylating agent, such as methyl iodide, to form the quaternary ammonium salt.
Chloride Exchange: The final step involves the exchange of the counterion to chloride using a chloride source, such as hydrochloric acid or sodium chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
N,N,N-Triethyl-3-(furan-2-yl)-3-oxoprop-1-en-1-aminium chloride undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The enone system can be reduced to form saturated ketones or alcohols.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used under mild conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Saturated ketones or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N,N,N-Triethyl-3-(furan-2-yl)-3-oxoprop-1-en-1-aminium chloride has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of N,N,N-Triethyl-3-(furan-2-yl)-3-oxoprop-1-en-1-aminium chloride involves its interaction with molecular targets through its quaternary ammonium group and conjugated enone system. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modulation of their activity. The furan ring can also participate in π-π interactions with aromatic residues in proteins, further influencing their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N,N-Triethyl-3-(thiophen-2-yl)-3-oxoprop-1-en-1-aminium chloride: Similar structure but with a thiophene ring instead of a furan ring.
N,N,N-Triethyl-3-(pyridin-2-yl)-3-oxoprop-1-en-1-aminium chloride: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
N,N,N-Triethyl-3-(furan-2-yl)-3-oxoprop-1-en-1-aminium chloride is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to its thiophene and pyridine analogs. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
64186-93-2 |
|---|---|
Molekularformel |
C13H20ClNO2 |
Molekulargewicht |
257.75 g/mol |
IUPAC-Name |
triethyl-[3-(furan-2-yl)-3-oxoprop-1-enyl]azanium;chloride |
InChI |
InChI=1S/C13H20NO2.ClH/c1-4-14(5-2,6-3)10-9-12(15)13-8-7-11-16-13;/h7-11H,4-6H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
VLNNTCWDZGPDOB-UHFFFAOYSA-M |
Kanonische SMILES |
CC[N+](CC)(CC)C=CC(=O)C1=CC=CO1.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



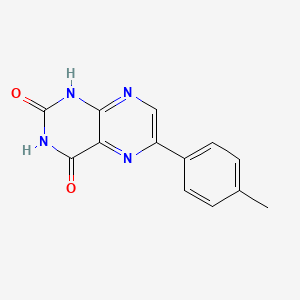
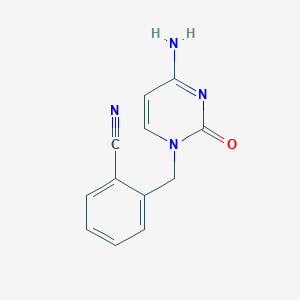
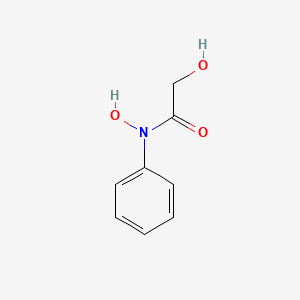

phosphanium](/img/structure/B14501447.png)
